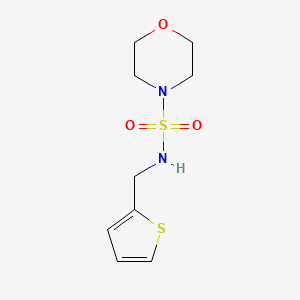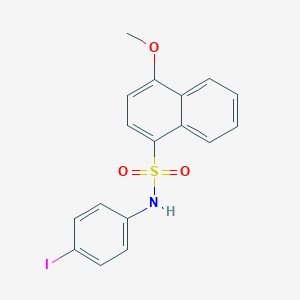![molecular formula C16H19NO5S B7546682 (2R)-2-[(4-methoxynaphthalen-1-yl)sulfonylamino]-3-methylbutanoic acid](/img/structure/B7546682.png)
(2R)-2-[(4-methoxynaphthalen-1-yl)sulfonylamino]-3-methylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-[(4-methoxynaphthalen-1-yl)sulfonylamino]-3-methylbutanoic acid, also known as MNBA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MNBA is a sulfonylurea derivative that has been synthesized through various methods and has been found to exhibit promising biological activities.
作用機序
The mechanism of action of (2R)-2-[(4-methoxynaphthalen-1-yl)sulfonylamino]-3-methylbutanoic acid involves its interaction with various molecular targets in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the inflammatory response. (2R)-2-[(4-methoxynaphthalen-1-yl)sulfonylamino]-3-methylbutanoic acid has also been found to activate the peroxisome proliferator-activated receptor (PPAR), which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
(2R)-2-[(4-methoxynaphthalen-1-yl)sulfonylamino]-3-methylbutanoic acid has been found to exhibit various biochemical and physiological effects in scientific research studies. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). (2R)-2-[(4-methoxynaphthalen-1-yl)sulfonylamino]-3-methylbutanoic acid has also been found to increase the expression of genes involved in glucose and lipid metabolism, such as PPAR-γ and adiponectin.
実験室実験の利点と制限
(2R)-2-[(4-methoxynaphthalen-1-yl)sulfonylamino]-3-methylbutanoic acid has several advantages for use in lab experiments. It is a stable and easily synthesizable compound that can be used in various assays. However, (2R)-2-[(4-methoxynaphthalen-1-yl)sulfonylamino]-3-methylbutanoic acid has limitations in its solubility and bioavailability, which may affect its effectiveness in certain experiments.
将来の方向性
There are several future directions for the scientific research of (2R)-2-[(4-methoxynaphthalen-1-yl)sulfonylamino]-3-methylbutanoic acid. Further studies are needed to investigate its potential use in the treatment of diabetes, obesity, and cardiovascular diseases. The development of (2R)-2-[(4-methoxynaphthalen-1-yl)sulfonylamino]-3-methylbutanoic acid analogs with improved solubility and bioavailability may also enhance its therapeutic potential. Additionally, studies are needed to investigate the safety and toxicity of (2R)-2-[(4-methoxynaphthalen-1-yl)sulfonylamino]-3-methylbutanoic acid in humans.
In conclusion, (2R)-2-[(4-methoxynaphthalen-1-yl)sulfonylamino]-3-methylbutanoic acid is a promising chemical compound that has potential therapeutic applications in various scientific research studies. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively. Future research is needed to further investigate its therapeutic potential and safety in humans.
合成法
(2R)-2-[(4-methoxynaphthalen-1-yl)sulfonylamino]-3-methylbutanoic acid can be synthesized through several methods, including the reaction of 4-methoxynaphthalene-1-sulfonyl chloride with 3-methyl-2-oxobutanoic acid in the presence of a base. Another method involves the reaction of 4-methoxynaphthalene-1-sulfonyl chloride with 3-methyl-2-oxobutanoic acid methyl ester in the presence of a base. The resulting product is then hydrolyzed to obtain (2R)-2-[(4-methoxynaphthalen-1-yl)sulfonylamino]-3-methylbutanoic acid.
科学的研究の応用
(2R)-2-[(4-methoxynaphthalen-1-yl)sulfonylamino]-3-methylbutanoic acid has been found to exhibit potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. (2R)-2-[(4-methoxynaphthalen-1-yl)sulfonylamino]-3-methylbutanoic acid has also been studied for its potential use in the treatment of diabetes, obesity, and cardiovascular diseases.
特性
IUPAC Name |
(2R)-2-[(4-methoxynaphthalen-1-yl)sulfonylamino]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5S/c1-10(2)15(16(18)19)17-23(20,21)14-9-8-13(22-3)11-6-4-5-7-12(11)14/h4-10,15,17H,1-3H3,(H,18,19)/t15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULPCWMIKMFHWGP-OAHLLOKOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=C(C2=CC=CC=C21)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)O)NS(=O)(=O)C1=CC=C(C2=CC=CC=C21)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-[(4-methoxynaphthalen-1-yl)sulfonylamino]-3-methylbutanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-[(2-Methoxy-5-methylphenyl)methyl]piperazin-1-yl]sulfonylmorpholine](/img/structure/B7546617.png)
![3-[1-(3-methylphenyl)sulfonyl-3,6-dihydro-2H-pyridin-4-yl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B7546622.png)
![1-[[5-(Ethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-3-(2-propan-2-ylphenoxy)propan-2-ol](/img/structure/B7546624.png)
![1-[3-(Morpholine-4-carbonyl)piperidin-1-yl]-2-(1-phenylpyrazol-4-yl)ethanone](/img/structure/B7546625.png)
![2-[[5-(4-Bromophenyl)tetrazol-2-yl]methyl]-5-ethyl-1,3,4-oxadiazole](/img/structure/B7546632.png)
![(1R,2S,3R,4S)-3-[(3-chloro-4-fluorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B7546635.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide](/img/structure/B7546637.png)
![[2-[4-Chloro-3-(dimethylsulfamoyl)anilino]-2-oxoethyl] 4-cyanobenzoate](/img/structure/B7546642.png)
![2-chloro-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide](/img/structure/B7546645.png)
![2,2-dimethyl-N-[4-(1-naphthalen-2-ylethylamino)-4-oxobutyl]propanamide](/img/structure/B7546669.png)


![N-[3-(dimethylamino)propyl]naphthalene-1-sulfonamide](/img/structure/B7546698.png)